molecular formula C20H11BrCl2N2O2 B5084078 2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide

2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B5084078
M. Wt: 462.1 g/mol
InChI Key: OIJCHEYUXNCIPG-UHFFFAOYSA-N
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Description

2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The exact pathways depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide
  • 2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propionamide

Uniqueness

The uniqueness of 2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide lies in its specific substitution pattern and the presence of the benzoxazole moiety, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrCl2N2O2/c21-15-4-2-1-3-13(15)19(26)24-12-6-7-16(23)14(10-12)20-25-17-9-11(22)5-8-18(17)27-20/h1-10H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJCHEYUXNCIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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